N-(4-Tetrahydropyranyl)sulfamoyl Chloride
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Overview
Description
N-(4-Tetrahydropyranyl)sulfamoyl Chloride is a chemical compound with the molecular formula C5H10ClNO3S and a molecular weight of 199.66 g/mol. It is also known by its IUPAC name, N-(oxan-4-yl)sulfamoyl chloride. This compound is a useful research chemical and is often utilized in various chemical reactions and processes.
Preparation Methods
The synthesis of N-(4-Tetrahydropyranyl)sulfamoyl Chloride typically involves the reaction of tetrahydropyranyl alcohol with sulfamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrogen chloride produced during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-(4-Tetrahydropyranyl)sulfamoyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, leading to the formation of different products.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonamide and tetrahydropyranyl alcohol.
Common reagents used in these reactions include bases like pyridine, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(4-Tetrahydropyranyl)sulfamoyl Chloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound can be used in the modification of biological molecules for research purposes.
Industry: The compound is used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-(4-Tetrahydropyranyl)sulfamoyl Chloride involves its reactivity with nucleophiles and other reactive species. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
N-(4-Tetrahydropyranyl)sulfamoyl Chloride can be compared with other similar compounds, such as:
N-(4-Oxanyl)sulfamoyl Chloride: Similar in structure but may have different reactivity and applications.
N-(4-Tetrahydropyranyl)sulfonyl Chloride: Another related compound with distinct chemical properties and uses.
The uniqueness of this compound lies in its specific reactivity and the range of applications it offers in various fields.
Biological Activity
N-(4-Tetrahydropyranyl)sulfamoyl chloride is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antibacterial and enzyme inhibition contexts. This article provides an overview of its synthesis, biological evaluations, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of sulfamoyl chloride with 4-tetrahydropyranamine under controlled conditions. The resulting compound is characterized by its sulfonamide linkage, which is known for conferring various biological activities.
1. Antibacterial Activity
This compound has been evaluated for its antibacterial properties against a range of Gram-positive and Gram-negative bacteria.
- In Vitro Studies : Various studies have demonstrated that sulfonamide derivatives exhibit significant antibacterial activity. For instance, compounds similar to this compound have shown Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics such as penicillin and ampicillin.
Compound | MIC (µg/mL) | Bacteria Strain |
---|---|---|
This compound | 4 | Staphylococcus aureus ATCC 25923 |
Related sulfonamide derivative | 8 | Escherichia coli ATCC 700603 |
These results indicate that the compound may inhibit bacterial growth effectively at low concentrations.
2. Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes, particularly those involved in inflammatory pathways and cancer progression.
- ADAMTS7 Inhibition : A recent study highlighted the role of ADAMTS7 in promoting atherosclerosis. Compounds designed to inhibit this enzyme showed promising results, with some derivatives exhibiting Ki values in the nanomolar range, indicating potent inhibition.
Compound | Ki (nM) | Target Enzyme |
---|---|---|
This compound | 50 ± 20 | ADAMTS7 |
Reference Compound EDV33 | 70 ± 10 | ADAMTS7 |
This data suggests that this compound could serve as a lead compound for developing therapeutics aimed at cardiovascular diseases.
Case Study 1: Antimicrobial Efficacy
In a study conducted by Dişli et al., various sulfonamide derivatives were screened for their antimicrobial activity against clinical strains of bacteria. This compound was among those tested, showing significant efficacy against multi-drug resistant strains, particularly Staphylococcus epidermidis. The compound exhibited an MIC value as low as 2 µg/mL against certain clinical isolates, demonstrating its potential as a therapeutic agent in treating resistant infections.
Case Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory properties of sulfonamide derivatives, including this compound. The study revealed that this compound effectively inhibited the production of pro-inflammatory cytokines in vitro, suggesting its utility in managing inflammatory diseases.
Properties
IUPAC Name |
N-(oxan-4-yl)sulfamoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO3S/c6-11(8,9)7-5-1-3-10-4-2-5/h5,7H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJSZBVONUIUBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.